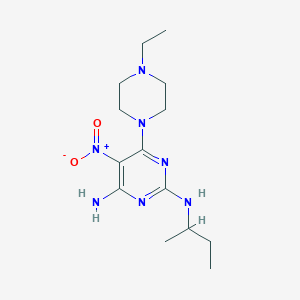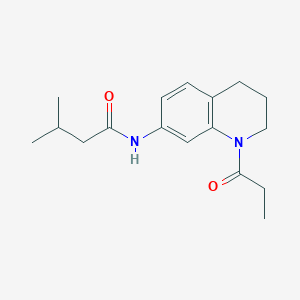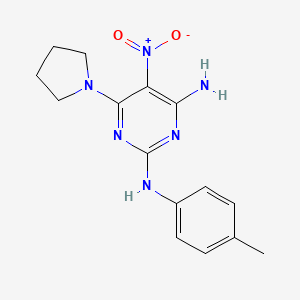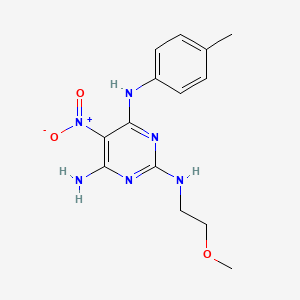
N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Substitution with Piperazine: The 6-position of the pyrimidine ring is substituted with 4-ethylpiperazine through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.
Alkylation: The final step involves the alkylation of the amino group at the 2-position with butan-2-yl bromide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as alkyl halides, bases like sodium hydride.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-aminopyrimidine-2,4-diamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Corresponding pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Biological Studies: It is used in research to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anti-cancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N2-(butan-2-yl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
- N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-chloropyrimidine-2,4-diamine
- N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-methylpyrimidine-2,4-diamine
Uniqueness
N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 5-position and the ethylpiperazine moiety at the 6-position contribute to its potential therapeutic effects and its ability to interact with specific biological targets.
Eigenschaften
Molekularformel |
C14H25N7O2 |
|---|---|
Molekulargewicht |
323.39 g/mol |
IUPAC-Name |
2-N-butan-2-yl-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H25N7O2/c1-4-10(3)16-14-17-12(15)11(21(22)23)13(18-14)20-8-6-19(5-2)7-9-20/h10H,4-9H2,1-3H3,(H3,15,16,17,18) |
InChI-Schlüssel |
PEKLNJBSTQUIBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=NC(=C(C(=N1)N2CCN(CC2)CC)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]benzoate](/img/structure/B11259445.png)
![N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11259448.png)


![2-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11259466.png)
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11259467.png)

![N-(2,4-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11259474.png)
![N-(3-methoxyphenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11259480.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11259491.png)
![5-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11259492.png)



